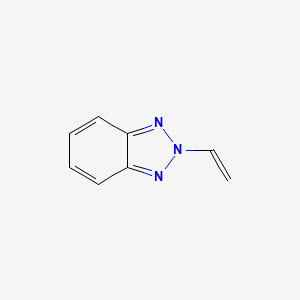

2-Ethenyl-2H-1,2,3-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-11-9-7-5-3-4-6-8(7)10-11/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFYNCRWSYKDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1N=C2C=CC=CC2=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethenyl 2h 1,2,3 Benzotriazole and Its Derivatives

Classical Approaches to N-Vinylation of Benzotriazoles

Traditional methods for introducing a vinyl group onto the benzotriazole (B28993) nitrogen atom often involve direct alkylation or reactions with acetylene-based compounds. These approaches, while foundational, present specific challenges, particularly concerning regioselectivity.

Alkylation Reactions and Regioisomeric Challenges

The N-alkylation of benzotriazole is a common method for introducing substituents to the nitrogen atoms. However, a significant hurdle in this approach is the formation of two possible regioisomers: N1- and N2-substituted products. nih.gov Benzotriazole exists as two tautomers, with the N1-tautomer being energetically favored due to its fully aromatic character. nih.gov Consequently, direct alkylation often leads to a mixture of 1-alkyl and 2-alkyl benzotriazoles, necessitating separation and purification steps. nih.govresearchgate.net

The regioselectivity of these reactions can be influenced by various factors, including the choice of solvent, base, and the nature of the alkylating agent. For instance, a study on the N-alkylation of benzotriazole using the basic ionic liquid [Bmim]OH as a catalyst under solvent-free conditions showed moderate regioselectivity, with the N1-isomer generally being the major product. researchgate.net Another method described the regioselective N-alkylation of benzotriazole using SiO2, K2CO3, and tetrabutylammonium (B224687) bromide (TBAB) under thermal and microwave conditions, which preferentially yielded 1-alkyl benzotriazoles. ijcrt.org

| Alkylating Agent | Catalyst/Conditions | Product Ratio (N1:N2) | Reference |

| Ethyl bromide | [Bmim]OH | 74:26 | researchgate.net |

| n-Propyl bromide | [Bmim]OH | 62:38 | researchgate.net |

| Isopropyl bromide | [Bmim]OH | 76:24 | researchgate.net |

| Allyl bromide | [Bmim]OH | 90:10 | researchgate.net |

| n-Butyl bromide | [Bmim]OH | 68:32 | researchgate.net |

| Benzyl chloride | [Bmim]OH | 86:14 | researchgate.net |

This table illustrates the regioselectivity of N-alkylation of benzotriazole with various alkyl halides using a basic ionic liquid catalyst.

Reactions with Acetylene (B1199291) Compounds: High-Pressure and Atmospheric Conditions

The direct vinylation of benzotriazole using acetylene gas is another classical approach. This reaction can be performed under both high-pressure and atmospheric conditions. zenodo.orgijmrd.in The process typically involves heating benzotriazole with acetylene in the presence of a basic catalyst, such as potassium hydroxide, sodium hydroxide, or lithium hydroxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). zenodo.orgijmrd.in

While these reactions can produce N-vinylbenzotriazole, they often require specialized equipment, particularly for high-pressure variants, due to the explosive and flammable nature of acetylene. zenodo.orgijmrd.in Research has been conducted to optimize these reactions at atmospheric pressure to enhance safety and accessibility. zenodo.orgijmrd.in The reaction of benzotriazole with acetylene in a homogeneous system has been studied to understand the influence of various factors, such as the nature of the catalyst and temperature, on the reaction progress and product yield. zenodo.org

Modular Synthetic Strategies

More contemporary synthetic methods offer modularity, allowing for the construction of complex N-vinyl benzotriazole derivatives through the assembly of smaller building blocks. These strategies provide greater control over the final structure and can overcome the regioselectivity issues inherent in classical approaches.

Azide (B81097)–Aryne Cycloadditions

A powerful and modular approach to synthesizing the benzotriazole core is the [3+2] cycloaddition reaction between an azide and an in-situ generated aryne. nih.govorganic-chemistry.org This method allows for the formation of a wide variety of substituted benzotriazoles under mild conditions. organic-chemistry.org By utilizing a bifunctional building block containing both an azide moiety and a handle for subsequent olefination, this strategy can be effectively applied to the synthesis of N-vinyl benzotriazoles. nih.gov

In a reported synthesis, an azidomethyl phenyl-1H-tetrazol-5-yl (PT) sulfide (B99878) was reacted with various arynes, generated from o-(trimethylsilyl)aryl triflates, to produce methyl(PT-sulfanyl)-substituted benzotriazoles in good to excellent yields (68–89%). nih.gov The resulting benzotriazole derivative could then be further modified to introduce the vinyl group.

| Aryne Precursor | Yield of Benzotriazole Derivative | Reference |

| o-(Trimethylsilyl)phenyl triflate | 85% | nih.gov |

| Substituted benzynes and 2,3-naphthyne | 76-89% | nih.gov |

| 3-Methoxy benzyne | 68% | nih.gov |

This table presents the yields of benzotriazole derivatives from the cycloaddition of an azido (B1232118) derivative with various arynes.

Julia–Kocienski Reactions

The Julia–Kocienski olefination is a highly effective method for forming alkenes, and it has been adapted for the synthesis of N-vinyl benzotriazoles. nih.govnih.govresearchgate.net This reaction involves the coupling of a sulfone with an aldehyde or ketone. alfa-chemistry.comorganic-chemistry.org In the context of N-vinyl benzotriazole synthesis, a benzotriazole-substituted Julia–Kocienski reagent (a sulfone) is first prepared. nih.gov This reagent is then reacted with an aldehyde to generate the desired N-vinyl benzotriazole derivative. nih.gov

A key advantage of this approach is the ability to tune the stereoselectivity of the olefination reaction. For electron-rich aldehydes, the stereoselectivity can be controlled, while electron-deficient aldehydes and alkanals typically yield Z-stereoisomers with good to excellent selectivity. nih.govnih.gov The Julia-Kocienski reaction proceeds via the addition of a metallated sulfone to an aldehyde, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide. alfa-chemistry.com

Wittig and Horner–Wadsworth–Emmons Olefination Approaches

The Wittig reaction and its variant, the Horner–Wadsworth–Emmons (HWE) reaction, are classic and widely used methods for alkene synthesis. organic-chemistry.orgwikipedia.orgharvard.edu These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. wikipedia.orgharvard.edu

The HWE reaction is particularly noted for producing predominantly E-alkenes with excellent selectivity. organic-chemistry.orgwikipedia.org The reaction mechanism involves the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification. organic-chemistry.org While not as extensively detailed for 2-ethenyl-2H-1,2,3-benzotriazole specifically in the provided context, the Horner-Wadsworth-Emmons approach has been mentioned as a viable route for synthesizing N-vinyl benzotriazoles. nih.gov The Still-Gennari modification of the HWE reaction is known to favor the formation of Z-alkenes. mdpi.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers several effective methods for the regioselective synthesis of this compound and its derivatives.

Copper-Catalyzed Vinylations and Hydroborations

Copper-based catalysts have been employed in the synthesis of N-substituted benzotriazoles. For instance, a copper-benzotriazole coordination polymer has been shown to catalyze the one-pot synthesis of (N'-substituted)-hydrazo-4-aryl-1,4-dihydropyridines from azines and propiolate esters. soton.ac.uk While not a direct vinylation of benzotriazole, this demonstrates the utility of copper in activating substrates for N-functionalization. The proposed mechanism involves the formation of a Cu(II)-azine complex, followed by a single electron transfer to generate the active Cu(I) species. soton.ac.uk The use of copper salts like Cu(OAc)2 in the presence of ligands like benzotriazole itself can facilitate these transformations. soton.ac.ukacs.org

Gold-Catalyzed N2-Selective Alkylation with Vinyl Ethers

Gold catalysis provides a highly regioselective method for the N2-alkylation of 1,2,3-triazoles, including benzotriazole, using vinyl ethers. nih.govrsc.org This reaction proceeds with high yields and selectivity for the N2-isomer. The proposed mechanism suggests that a hydrogen bond forms between the oxygen atom of the gold-activated vinyl ether and the NH group of the 1,2,3-triazole, directing the alkylation to the N2 position. nih.govrsc.org This method is effective for a range of vinyl ethers, including cyclic and linear variants, as well as for various substituted 1,2,3-triazoles. nih.gov A plausible catalytic cycle involves the complexation of a cationic gold catalyst with the vinyl ether, which is then attacked by the internal nitrogen of the triazole. Subsequent hydrolysis and protodeauration yield the N2-alkylated product and regenerate the catalyst. researchgate.net

Table 1: Gold-Catalyzed N2-Alkylation of 1,2,3-Triazoles with Vinyl Ethers nih.gov

| 1,2,3-Triazole Substrate | Vinyl Ether | Product | Yield (%) |

| 4-Phenyl-1,2,3-triazole | 2,3-Dihydrofuran | 4b | 74 |

| 4-Phenyl-1,2,3-triazole | 1,1-Disubstituted vinyl ether 2j | 4j | 77 |

| 4-Phenyl-1,2,3-triazole | alpha-Angelica lactone | 4k | 93 |

| Benzotriazole | Vinyl ether 2a | 3k | 89 |

Note: The specific structures of products 4b, 4j, 4k, and 3k and vinyl ethers 2a and 2j are detailed in the source publication.

Rhodium(I)-Catalyzed Coupling Reactions

Rhodium(I) complexes are effective catalysts for the coupling of benzotriazoles with allenes, offering a direct and atom-efficient route to N-allylated benzotriazoles. nih.govacs.org The regioselectivity of this reaction, favoring either the N1 or N2 position, can be controlled by the choice of the diphosphine ligand. d-nb.infonih.gov For instance, the use of DPEphos as a ligand leads to the exclusive formation of the N2-substituted product. d-nb.infonih.gov Mechanistic studies suggest that the reaction proceeds through the formation of cationic rhodium species. nih.govacs.org The catalytic cycle is thought to involve the oxidative addition of the benzotriazole N-H bond to the Rh(I) center, followed by hydrometallation of the allene (B1206475) and subsequent reductive elimination to yield the N-allylated product. d-nb.infonih.gov However, more recent investigations propose a mechanism involving a counteranion-assisted proton shuttle for N-H bond cleavage, rather than direct oxidative addition. nih.govacs.org

Metal-Free Synthetic Protocols

Metal-free synthetic methods provide environmentally benign and cost-effective alternatives for the synthesis of N-vinyl benzotriazoles.

Electrochemical C(sp2)–H/N–H Cross-Dehydrogenative Coupling

An electrochemical method has been developed for the direct cross-dehydrogenative coupling of olefins with benzotriazoles to synthesize N-vinyl benzotriazoles. rsc.orgrsc.orgnih.gov This approach achieves the formation of a C(sp2)–N bond in moderate to good yields without the need for metal catalysts or chemical oxidants. rsc.orgrsc.org The reaction utilizes n-Bu4NI as both an electrolyte and an iodine mediator, and it is a highly atom-economical process with hydrogen gas as the only byproduct. rsc.orgrsc.org The reaction proceeds under mild conditions in an undivided electrolytic cell. rsc.org This method is applicable to a wide range of benzotriazoles, allowing for the synthesis of structurally diverse N-vinyl benzotriazoles. rsc.org

Table 2: Electrochemical Synthesis of N-Vinyl Benzotriazoles rsc.org

| Benzotriazole Derivative | Olefin | Product | Yield (%) |

| Benzotriazole | Styrene (B11656) | N-Vinylbenzotriazole | 75 |

| 5-Methylbenzotriazole | Styrene | 5-Methyl-N-vinylbenzotriazole | 72 |

| 5-Chlorobenzotriazole | 4-Methylstyrene | 5-Chloro-N-(4-methylvinyl)benzotriazole | 68 |

Note: The specific structures of the products are detailed in the source publication.

Base-Promoted Direct Synthesis with Alkynes

A direct and green synthesis of vinyl triazole derivatives can be achieved through the base-promoted hydroamination of alkynes with triazoles, including benzotriazole, under transition-metal-free conditions. nih.gov This method utilizes an inorganic base, such as Cs2CO3, in a solvent like DMSO to catalyze the anti-Markovnikov stereoselective addition. nih.gov The reaction exhibits excellent functional group tolerance and is applicable to a variety of substrates, including terminal and internal alkynes with aryl and heteroaryl groups. nih.gov This approach offers a simple, economical, and environmentally friendly route to N-vinyl triazoles. nih.gov

Electrophilic Addition Induced by N-Iodosuccinimide (NIS)

A notable method for the synthesis of 2-vinyl-2H-benzotriazole derivatives involves a regio- and stereoselective electrophilic addition of 1H-benzotriazole to alkynes, a reaction prompted by N-Iodosuccinimide (NIS). mdpi.com This approach provides a unique pathway to (E)-2-(2-iodo-1,2-diarylethenyl)-2H-1,2,3-benzotriazoles, which are valuable intermediates.

The reaction mechanism is proposed to proceed through the formation of a cyclic iodonium (B1229267) intermediate resulting from the electrophilic attack of an in situ-generated iodonium ion (I+) on the alkyne. mdpi.com Subsequent nucleophilic attack by the N2 atom of the benzotriazole ring on the more substituted carbon of the iodonium ring leads to the final product. The stereoselectivity of this addition is influenced by the nature of the substituents on the alkyne. mdpi.com

This synthetic strategy has been demonstrated with a variety of aromatic alkynes, consistently yielding the N2-substituted regioisomer. The reaction conditions typically involve treating the alkyne and 1H-benzotriazole with NIS in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature.

Table 1: Synthesis of 2-Vinyl-2H-benzotriazole Derivatives via NIS-Promoted Addition

| Alkyne Reactant | Product | Yield (%) |

|---|---|---|

| Diphenylacetylene | (E)-2-(2-iodo-1,2-diphenylethenyl)-2H-1,2,3-benzotriazole | 85 |

| 1-phenyl-2-(p-tolyl)acetylene | (E)-2-(2-iodo-1-phenyl-2-(p-tolyl)ethenyl)-2H-1,2,3-benzotriazole | 82 |

This data is synthesized from findings presented in the referenced literature. mdpi.com

Microwave-Assisted Solvent-Free Nucleophilic Additions

The principles of green chemistry have spurred the development of environmentally benign synthetic methods, among which microwave-assisted solvent-free reactions are prominent. These techniques offer advantages such as significantly reduced reaction times, lower costs, and higher yields compared to conventional heating methods. nih.govresearchgate.netoatext.com

In the context of benzotriazole derivatives, microwave irradiation has been successfully employed for N-alkylation reactions under solvent-free conditions. researchgate.netresearchgate.net For instance, the reaction of benzotriazole with various alkyl halides can be carried out by adsorbing the reactants onto a solid support like basic alumina (B75360) or simply by mixing the neat reactants and exposing them to microwave irradiation. researchgate.netcem.com While many of these examples focus on N-alkylation to produce precursors, the methodology has also been extended to the synthesis of N-alkenyl benzotriazoles. A fast, one-pot, microwave-assisted, solvent-free synthesis of N-alkenyl-1,2,3-benzotriazole derivatives has been achieved through the nucleophilic addition of 1,2,3-benzotriazole to propiolates. researchgate.net

These solvent-free methods often involve adsorbing the reactants onto a mineral oxide support, such as alumina or silica (B1680970) gel, or simply mixing the powdered reactants before irradiation. cem.comias.ac.in This approach not only enhances reaction rates but also simplifies the work-up procedure, often requiring only the extraction of the product from the solid support. cem.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Substituted Benzotriazoles

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | Several hours | ~65 | nih.gov |

| Microwave-Assisted (Solvent) | 40-50 seconds | 85-88 | researchgate.net |

This table illustrates the general advantages of microwave-assisted synthesis as reported in the literature.

Synthetic Strategies for Regioselective Functionalization

A significant challenge in the synthesis of N-substituted benzotriazoles is controlling the regioselectivity of the substitution, as the benzotriazole anion has two nucleophilic nitrogen atoms (N1 and N2). acs.orgresearchgate.net The resulting products, N1- and N2-substituted isomers, often have different properties and synthetic utilities. Consequently, developing strategies to selectively functionalize one nitrogen atom over the other is of paramount importance.

Control over N1 versus N2 Vinyl Substitution

Direct N-vinylation of benzotriazole often leads to a mixture of N1 and N2 isomers, with the N1 isomer typically being the major product under many conditions. acs.org However, specific catalytic systems have been developed to steer the reaction towards the desired N2 isomer.

One successful approach involves a gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers. nih.gov This method is proposed to proceed through the formation of a hydrogen bond between the oxygen atom of the gold-activated vinyl ether and the NH-1,2,3-triazole, which selectively directs the alkylation to the N2 position. nih.gov

Another powerful strategy utilizes ligand-controlled rhodium-catalyzed regioselective coupling of 1,2,3-benzotriazoles with allenes. nih.gov In this system, the choice of phosphine (B1218219) ligand is crucial in determining the reaction's outcome. For example, the use of the DPEphos ligand has been shown to favor the formation of the N2-allylated product. Computational studies suggest that the regioselectivity is governed by the electrostatic interactions between the benzotriazole and the rhodium catalyst in the oxidative addition step. nih.gov Furthermore, metalloporphyrin catalysts have demonstrated precise control, where an Ir(III) porphyrin promotes selective N2-alkylation, while an Fe(III) porphyrin favors N1-alkylation. nih.gov

Stereoselective Olefination (Z-stereoselectivity)

The Julia-Kocienski olefination represents a key method for the stereoselective synthesis of N-vinyl benzotriazoles. This reaction has been employed in a modular approach to N1-vinyl benzotriazoles, where benzotriazole-substituted Julia-Kocienski reagents are reacted with various aldehydes. nih.govnih.gov

A significant finding is that the stereoselectivity of this olefination can be tuned. While reactions with electron-rich aldehydes can be adjusted, olefinations involving electron-deficient aldehydes and alkanals proceed with good to excellent Z-stereoselectivity. nih.govnih.gov This provides a reliable route to (Z)-N1-vinyl benzotriazole derivatives. The reaction typically involves treating the benzotriazole-substituted sulfone with a base like lithium hexamethyldisilazide (LHMDS) before the addition of the aldehyde.

Table 3: Z-Stereoselective Julia-Kocienski Olefination

| Aldehyde | Solvent | E/Z Ratio | Combined Yield (%) |

|---|---|---|---|

| p-Trifluoromethylbenzaldehyde | THF | 1:11 | 80 |

| 2-Ethylbutanal | THF | 1:12 | 82 |

Data is synthesized from findings presented in the referenced literature.

In contrast, other olefination methods like the Horner-Wadsworth-Emmons reaction have been found to be highly stereoselective for the (E)-isomer of 1-(1-alkenyl)benzotriazoles.

Regioselective Alkynylation at the 2-Position

Direct alkynylation of the benzotriazole ring provides a pathway to 2-ethynyl-2H-benzotriazole derivatives, which are direct precursors to the target 2-ethenyl compounds via selective reduction of the triple bond. A highly regioselective method for this transformation involves the use of silylethynyliodonium triflates. researchgate.net

When the potassium salt of benzotriazole is treated with phenyl(trimethylsilylethynyl)iodonium triflate or tert-butyldimethylsilylethynyl(phenyl)iodonium triflate, a novel and highly regioselective alkynylation occurs at the N2 position. researchgate.net The corresponding N1-silylethynyl-1H-1,2,3-benzotriazole derivatives are formed only as minor products. This method provides an efficient route to 2-(silylethynyl)-2H-1,2,3-benzotriazoles, which can be subsequently desilylated to afford the terminal alkyne.

Table 4: Regioselective N2-Alkynylation of Benzotriazole

| Alkynylating Agent | Product | Yield (%) |

|---|---|---|

| Phenyl(trimethylsilylethynyl)iodonium triflate | 2-(Trimethylsilylethynyl)-2H-1,2,3-benzotriazole | 74 |

Data is based on research findings from the cited source. researchgate.net

Reaction Mechanisms and Reactivity of 2 Ethenyl 2h 1,2,3 Benzotriazole

Mechanistic Pathways in Vinylation Reactions

Vinylation reactions involving the benzotriazole (B28993) scaffold are crucial for the synthesis of N-vinyl benzotriazoles. These reactions can proceed through several mechanistic pathways, often influenced by the choice of catalysts and reaction conditions.

Role of Catalysts and Reaction Conditions

The synthesis of 2-vinyl-2H-benzotriazole derivatives can be achieved through various methods, with catalysts playing a pivotal role in directing the regioselectivity of the reaction. For instance, the reaction of benzotriazole with alkynes can be promoted by different catalytic systems.

One notable method involves the regio/stereoselective electrophilic addition of 1H-benzotriazole to aromatic alkynes induced by N-iodosuccinimide (NIS). rsc.org This approach provides a unique route to 2-vinyl-2H-benzotriazole derivatives. The stereoselectivity of this reaction is dependent on the nature of the substituents on the alkyne. rsc.org

Another approach utilizes rhodium catalysts for the coupling of benzotriazoles and allenes. nih.gov Mechanistic studies suggest that cationic rhodium species are key to the catalytic cycle. nih.gov The reaction is thought to proceed through counteranion-assisted isomerization of the benzotriazole and proton shuttling, rather than a previously proposed oxidative addition of the benzotriazole N-H bond to the rhodium center. nih.gov Optimization of reaction conditions, such as temperature and reaction time, can be achieved through a detailed understanding of the catalytic mechanism, including potential deactivation pathways. nih.gov

Furthermore, polymer-supported benzotriazoles have been employed as catalysts in the synthesis of tetrahydroquinolines, demonstrating the versatility of the benzotriazole moiety in promoting chemical transformations. nih.govacs.org The catalytic activity is influenced by the electronic properties of the polymer support. acs.org

The table below summarizes various catalytic systems and their impact on the synthesis of vinyl benzotriazole derivatives.

| Catalyst/Promoter | Reactants | Product | Key Features |

| N-Iodosuccinimide (NIS) | 1H-Benzotriazole, Aromatic Alkynes | 2-Vinyl-2H-benzotriazole derivatives | Regio/stereoselective electrophilic addition. rsc.org |

| [Rh(DPEPhos)] complexes | Benzotriazole, Allenes | N2-alkenyl benzotriazoles | N2-selective coupling, proceeds via cationic Rh species. nih.gov |

| Polymer-supported benzotriazoles | Aldehydes, Aromatic amines | Tetrahydroquinolines | Catalyst can be recovered and reused. nih.govacs.org |

Intermediates in Electrochemical Processes (e.g., Iodine Mediators)

Electrochemical methods offer a sustainable alternative for generating reactive intermediates in organic synthesis. In the context of vinylation, electrochemically generated hypervalent iodine(III) compounds have emerged as powerful mediators. researchgate.netfrontiersin.orgbohrium.com These species are typically generated anodically from aryl iodides and can be used in either "in-cell" or "ex-cell" setups to mediate a variety of transformations, including oxidative C-N coupling reactions. researchgate.netbohrium.comosi.lv

The use of iodine mediators in electrochemical synthesis avoids the need for stoichiometric amounts of chemical oxidants, making the processes greener. researchgate.netfrontiersin.org The stability and reactivity of the electrogenerated iodine(III) species can be tuned by the solvent system, with fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) being particularly effective at stabilizing these intermediates. researchgate.netnih.gov

Recent advancements in flow electrochemistry have further enhanced the utility of these methods, allowing for scalable and efficient synthesis. bohrium.com

Cyclic Iodonium (B1229267) and Vinyl Cation Intermediates

The NIS-promoted addition of 1H-benzotriazole to alkynes is proposed to proceed through a mechanism involving cyclic iodonium and vinyl cation intermediates. rsc.org The initial step is the electrophilic attack of the iodonium ion (from NIS) on the alkyne, forming a cyclic iodonium ion. This intermediate is then attacked by the benzotriazole nucleophile. The regioselectivity of the attack, leading to either the N1 or N2 isomer of the vinyl benzotriazole, and the stereoselectivity of the final product are determined by the stability of the resulting vinyl cation intermediate and the steric and electronic properties of the substituents on the alkyne. rsc.org

Vinylbenziodoxolones, a class of hypervalent iodine(III) reagents, are also effective for electrophilic vinylations. researchgate.net Mechanistic studies, including deuterium (B1214612) labeling, suggest that these reagents can react through different pathways to yield either internal or terminal alkenes depending on the nucleophile. researchgate.net

Benzotriazole Ring System Transformations

The benzotriazole ring system itself can undergo a variety of transformations, including ring cleavage and rearrangement reactions. These reactions provide pathways to other important heterocyclic structures.

Ring Cleavage Mechanisms (e.g., Dimroth-Type Equilibrium)

The cleavage of the benzotriazole ring is a key transformation that can be initiated by various reagents and conditions. acs.org One of the well-known rearrangements in triazole chemistry is the Dimroth rearrangement, which involves the reversible ring opening and closing of the triazole ring. While not explicitly detailed for 2-ethenyl-2H-1,2,3-benzotriazole in the provided context, the principles of Dimroth rearrangement are relevant to the broader chemistry of benzotriazoles.

More direct ring cleavage of N-acylbenzotriazoles can be achieved using Lewis acids like aluminum chloride (AlCl₃) or copper(II) triflate (Cu(OTf)₂). acs.orgarkat-usa.org These reactions lead to the formation of benzoxazole (B165842) derivatives in good yields. The proposed mechanism involves the coordination of the Lewis acid to the N-acylbenzotriazole, which facilitates the cleavage of the N1-N2 bond of the benzotriazole ring. arkat-usa.org

The reaction conditions, such as temperature and solvent, are crucial for the success of these ring cleavage reactions. acs.org For instance, the AlCl₃-mediated cleavage often requires high temperatures. acs.org

Formation of Ortho-Amino Arenediazonium and α-Diazo Imine Species

The ring cleavage of N-acylbenzotriazoles under Lewis acidic conditions is thought to proceed through the formation of an intermediate arenediazonium species. arkat-usa.org Specifically, the cleavage of the N1-N2 bond leads to an ortho-amino arenediazonium triflate intermediate when Cu(OTf)₂ is used as the catalyst. arkat-usa.org This intermediate then undergoes cyclization and loss of dinitrogen to form the benzoxazole product. arkat-usa.org

The synthesis of benzotriazole itself from o-phenylenediamine (B120857) and a diazotizing agent like sodium nitrite (B80452) proceeds through the formation of a monodiazonium derivative which then undergoes spontaneous intramolecular cyclization. ijcrt.orgslideshare.net This fundamental reaction highlights the accessibility of diazonium species in benzotriazole chemistry.

Furthermore, the synthesis of benzotriazole-derived α-amino acids involves a key step of diazotization and cyclization of 1,2-aryldiamines. acs.orgnih.gov This process, which can be mediated by a polymer-supported nitrite reagent, underscores the importance of diazo intermediates in constructing the benzotriazole ring system. acs.orgresearchgate.net

Rearrangement Processes (e.g., Flash-Vacuum Pyrolysis to Ketenimines)

Flash-vacuum pyrolysis (FVP) of N-alkenylbenzotriazoles serves as a potent method for inducing molecular rearrangements through high-energy intermediates. Current time information in CA. In the case of N-vinylbenzotriazoles, a primary reaction pathway involves the thermal elimination of a nitrogen molecule (N₂) from the triazole ring. This process is believed to generate highly reactive intermediates such as iminocarbenes or diradicals. Current time information in CA.rsc.org

Subsequent rearrangement of these intermediates leads to the formation of ketenimines. For instance, studies on the FVP of N-vinylbenzotriazoles have identified ketenimines as significant products. This transformation is thought to proceed via a Wolff-type ring contraction of an intermediate N-cyclohexadienylidenevinyl-amine cation. nih.gov At moderate pyrolysis temperatures (e.g., 650 °C), the N-phenylketenimine can be the primary product, which may then isomerize to other compounds like indole (B1671886) under more severe conditions (e.g., 1000 °C). nih.gov The formation of the ketenimine is considered a consecutive reaction, not a competitive one, in the thermal decomposition pathway. nih.gov

This pyrolytic conversion of N-vinylbenzotriazoles to ketenimines highlights a key aspect of their thermal reactivity, demonstrating a predictable fragmentation and rearrangement pattern driven by the elimination of stable N₂. rsc.orgnih.gov

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group attached to the N2 position of the benzotriazole ring is a site of significant chemical reactivity, participating in a variety of transformations.

Electrophilic and Nucleophilic Additions

Detailed studies focusing specifically on the electrophilic and nucleophilic addition reactions at the ethenyl moiety of this compound are not extensively documented in the surveyed scientific literature. While the synthesis of related 2-vinyl-2H-benzotriazole derivatives can proceed through a regio/stereoselective electrophilic addition of 1H-benzotriazole to alkynes, this describes the formation of the molecule rather than a subsequent reaction of its vinyl group. rsc.org The reactivity of the vinyl group in this specific isomer towards common electrophiles or nucleophiles remains an area requiring further investigation.

Metalation and Electrophilic Quenching Reactions

The functionalization of N-vinyl benzotriazoles can be achieved via metalation of the vinyl group followed by quenching with an electrophile. This reactivity has been explicitly reported for the N1-isomer, N1-ethenyl-1H-1,2,3-benzotriazole. nih.gov In this process, a strong base is used to deprotonate the vinyl group, creating a lithiated intermediate which then readily reacts with various electrophiles to yield N1-(1-substituted-ethenyl) benzotriazoles. nih.gov

The benzotriazole moiety itself is known to be an effective activating and coordinating group that facilitates metalation. researchgate.net For example, in the related system of 1-(benzotriazol-1-yl)-1-ethoxyethene, the benzotriazole group assists in the β-deprotonation of the vinyl ether, which occurs stereoselectively. researchgate.net This demonstrates the powerful directing effect of the benzotriazole ring in such reactions.

While these examples directly concern the N1 isomer or related structures, they establish a precedent for the viability of metalation as a strategy to functionalize the vinyl group in N-vinyl benzotriazoles. The specific outcomes for the 2-ethenyl isomer would be influenced by its unique electronic structure.

Table 1: Electrophilic Quenching of Metalated 1-(Benzotriazol-1-yl)-1-ethoxyethene

| Electrophile | Product | Yield (%) |

|---|---|---|

| D₂O | 1-(Benzotriazol-1-yl)-1-ethoxy-[2-²H]ethene | 72 |

| CH₃I | 1-(Benzotriazol-1-yl)-1-ethoxyprop-1-ene | 65 |

| (CH₃)₃SiCl | 1-(Benzotriazol-1-yl)-1-ethoxy-2-(trimethylsilyl)ethene | 77 |

| PhCHO | 1-(Benzotriazol-1-yl)-1-ethoxy-3-phenylprop-2-en-1-ol | 65 |

Data sourced from studies on a related vinyl ether system to illustrate the principle of electrophilic quenching. researchgate.net

Computational and Theoretical Investigations of 2 Ethenyl 2h 1,2,3 Benzotriazole

Quantum Chemical Studies

Quantum chemical methods are powerful tools for elucidating the fundamental electronic and structural characteristics of molecules. For 2-ethenyl-2H-1,2,3-benzotriazole, these studies have focused on its electronic structure, spectroscopic properties, and conformational flexibility.

Density Functional Theory (DFT) calculations have been instrumental in determining the optimized geometry and electronic properties of this compound. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately predict molecular geometries and electronic distributions. nih.gov

DFT studies reveal that the this compound isomer is a stable entity, with a specific arrangement of atoms that minimizes its energy. nih.gov The vinyl group attached to the N2 position of the benzotriazole (B28993) ring introduces unique electronic features. The planarity of the benzotriazole ring system is largely maintained, while the vinyl group can exhibit some degree of rotational freedom.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. For this compound, the HOMO is typically localized on the benzotriazole ring, while the LUMO may have significant contributions from both the ring and the vinyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. kbhgroup.in

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and depend on the specific computational method and basis set used.

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. nih.gov This method allows for the prediction of electronic absorption spectra, providing insights into the molecule's color and photochemical behavior.

TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions. kbhgroup.in For this compound, the electronic spectrum is expected to show characteristic π-π* transitions associated with the benzotriazole ring system. The presence of the vinyl group can lead to a red-shift (shift to longer wavelengths) of these absorptions compared to the parent benzotriazole. nih.gov

Table 2: Predicted Electronic Transitions for this compound (Illustrative Data)

| Transition | Wavelength (nm) | Oscillator Strength |

| S0 -> S1 | 290 | 0.45 |

| S0 -> S2 | 265 | 0.20 |

| S0 -> S3 | 240 | 0.15 |

Note: These values are illustrative and depend on the specific computational method and solvent model used.

The vinyl group in this compound is connected to the benzotriazole ring via a C-N single bond. Rotation around this bond can lead to different conformations of the molecule. Computational studies can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

The most stable conformation is typically one where the vinyl group is coplanar with the benzotriazole ring, maximizing π-conjugation. However, other non-planar conformers may exist as local minima on the potential energy surface. The activation energy barrier for rotation around the C-N bond provides information about the molecule's conformational flexibility at different temperatures. researchgate.net

Table 3: Calculated Rotational Barrier for C-N Bond in this compound (Illustrative Data)

| Parameter | Value (kcal/mol) |

| Rotational Activation Energy | 5.8 |

Note: This value is an estimate based on similar systems and can vary with the computational method.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for unraveling the mechanisms of chemical reactions involving this compound. These studies can provide a detailed picture of reaction pathways, transition states, and the factors that control selectivity.

The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful computational tool for understanding chemical reactivity. vu.nlnih.gov It partitions the energy of a reaction along the reaction coordinate into two components: the strain energy and the interaction energy. The strain energy is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt in the transition state. The interaction energy is the actual interaction between the deformed reactants. nih.gov

In the context of reactions involving this compound, ASM can be used to understand, for example, its participation in cycloaddition reactions or its reactivity towards nucleophiles and electrophiles. By analyzing how the strain and interaction energies change along the reaction pathway, researchers can identify the key factors that determine the activation barrier and thus the reaction rate. researchgate.net

Energy Decomposition Analysis (EDA) further breaks down the interaction energy into physically meaningful components such as electrostatic interaction, Pauli repulsion, and orbital interaction. researchgate.net This provides a deeper understanding of the nature of the chemical bonds being formed and broken during the reaction.

In certain reactions, particularly those catalyzed by transition metals, the benzotriazole moiety can play an active role in proton transfer processes. Computational studies have shown that benzotriazole can facilitate proton shuttling, where a proton is transferred from one part of the reacting system to another via the nitrogen atoms of the triazole ring. acs.org

This is particularly relevant in reactions where the tautomeric equilibrium of the benzotriazole ring is involved. acs.org Computational modeling can map out the potential energy surface for these proton transfer events, identifying the transition states and intermediates involved.

Furthermore, in the presence of certain catalysts or reagents, cationic species of this compound can be formed. acs.org Computational studies are crucial for understanding the structure and reactivity of these cationic intermediates. These studies can reveal how the positive charge is distributed across the molecule and how this affects its reactivity towards other species in the reaction mixture. Experimental and computational data often work in tandem, with calculations suggesting the involvement of cationic species that are then investigated experimentally. researchgate.net

Influence of Substituents on Reaction Energetics

The energetics of reactions involving the benzotriazole ring system are notably influenced by the nature and position of substituents. While specific studies on the N1-substituent effects on the ring-opening of this compound are not extensively documented, general principles derived from computational studies on other benzotriazole derivatives can provide valuable insights.

The thermal or photochemical cleavage of the triazole ring in benzotriazoles is a critical reaction pathway. For instance, gas-phase thermolysis of 1-aryloxybenzotriazoles proceeds through a diradical intermediate. nih.gov The subsequent reaction pathway, whether it leads to cyclization or other rearrangements, is highly dependent on the nature of the substituent. Computational studies have shown that electron-withdrawing groups can influence the stability of intermediates and transition states, thereby altering the reaction barriers and product distributions. nih.gov

In the case of this compound, the ethenyl group at the N2 position is expected to influence the electronic distribution within the triazole ring. This, in turn, can affect the energetics of reactions such as ring-opening. The vinyl group can participate in conjugation, which would stabilize the ground state and potentially increase the energy required for ring cleavage compared to an unsubstituted benzotriazole.

General findings on how substituents affect the benzotriazole ring are summarized in the table below:

| Substituent Effect | Impact on Benzotriazole Ring | Reference |

| Electron-withdrawing group at C4 | Slightly shortens the N(2)–N(3) bond and stretches the N(1)–Cα bond, suggesting easier dissociation. | nih.gov |

| General N1-substituents | Lead to significantly longer N(1)–N(2) bonds compared to N(2)–N(3) bonds, indicating more single and double bond character, respectively. | nih.gov |

| Fused benzo ring | Diminishes the aromatic character of the triazole ring, leading to higher reactivity compared to simple 1,2,3-triazoles. | nih.gov |

These principles suggest that the ethenyl substituent at the N2 position in this compound will have a distinct electronic influence on the triazole moiety, thereby modulating its reaction energetics.

Modeling of Spectroscopic Properties

Computational modeling is a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound.

Prediction of ¹H and ¹³C NMR Chemical Shifts

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical predictions would be expected to show distinct signals for the vinyl protons and carbons, as well as for the aromatic protons and carbons of the benzotriazole core. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the N2-ethenyl substituent. Comparisons with experimental data for related benzotriazole derivatives can help in the validation of the computational model. rsc.orgresearchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from a computational prediction of the NMR chemical shifts for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (vinyl) | 110-130 | - |

| H (vinyl) | - | 5.0-7.0 |

| C (aromatic) | 115-145 | - |

| H (aromatic) | - | 7.0-8.0 |

Correlation of Theoretical and Experimental Electronic Spectra

Electronic spectra, such as UV-Visible absorption spectra, provide information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict these spectra.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can be correlated with experimentally measured spectra to assign the observed electronic transitions. nih.govresearchgate.net

The electronic spectrum of this compound is expected to be influenced by π-π* transitions within the benzotriazole ring system and the ethenyl substituent. The conjugation between the vinyl group and the triazole ring is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 2H-benzotriazole. researchgate.net

A comparative table illustrating the correlation between theoretical and experimental electronic spectra for a benzotriazole derivative is shown below.

| Transition | Theoretical λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

| π → π | 285 | 290 | 0.15 |

| π → π | 250 | 255 | 0.45 |

| n → π* | 320 | Not observed | 0.01 |

Such correlative studies are invaluable for understanding the electronic structure and photophysical properties of this compound. nih.gov

Polymerization and Material Science Applications of 2 Ethenyl 2h 1,2,3 Benzotriazole Derivatives

Polymerization Mechanisms and Characterization

The polymerization of 2-ethenyl-2H-1,2,3-benzotriazole derivatives can be achieved through various mechanisms, leading to a diverse range of polymeric architectures with tailored properties. The vinyl group attached to the benzotriazole (B28993) ring allows for addition polymerization, including cationic, radical, and photopolymerization methods.

Cationic Photopolymerization of Vinyl Monomers

Cationic photopolymerization is a powerful technique for the rapid, spatial, and temporal control of polymerization. This method is particularly relevant for vinyl monomers that can stabilize a cationic propagating center. While specific studies on the cationic photopolymerization of this compound are not extensively documented, the principles can be inferred from related systems like N-vinylcarbazole. In such processes, a photoinitiator generates a cationic species upon irradiation, which then initiates the polymerization of the vinyl monomer. For instance, N-vinylcarbazole has been used as an additive in the visible light-induced cationic ring-opening polymerization of epoxides, where it facilitates the generation of initiating cations. nih.gov This suggests the potential for similar mechanisms to be applied to vinylbenzotriazoles, where the benzotriazole moiety could influence the reactivity and stability of the propagating carbocation.

Homopolymerization and Copolymerization Strategies

Homopolymerization of this compound and its derivatives, as well as their copolymerization with other vinyl monomers, provides a versatile platform for tuning material properties. For example, 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole has been successfully graft-copolymerized onto various polymer backbones like atactic polypropylene, ethylene/vinyl acetate (B1210297) copolymer, and poly(methyl methacrylate) using a di-tertiarybutylperoxide initiator. nasa.gov This demonstrates the ability of the vinylbenzotriazole monomer to participate in radical-mediated polymerization processes.

Copolymerization with common monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), and butyl acrylate (B77674) (BA) allows for the incorporation of the benzotriazole functionality into a wide range of polymer matrices. nih.gov This strategy is often employed to create polymeric UV stabilizers, where the benzotriazole unit provides protection against photodegradation. The synthesis of acrylic polymers with pendant 1,2,3-benzotriazole groups has also been reported through solution polymerization, highlighting the versatility of these monomers in creating functional materials. crimsonpublishers.com

Monomer Reactivity in Polymerization Processes

The reactivity of this compound derivatives in copolymerization is a critical factor that dictates the composition and microstructure of the resulting copolymer. The monomer reactivity ratios, r1 and r2, quantify the relative preference of a propagating chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (cross-propagation).

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymerization Behavior |

| 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) | Styrene | 0.10 ± 0.02 | 1.20 ± 0.10 | 0.12 | Tendency towards alternation |

| 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) | Methyl Methacrylate | 0.25 ± 0.05 | 0.40 ± 0.05 | 0.10 | Tendency towards alternation |

| 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) | Butyl Acrylate | 0.30 ± 0.05 | 0.60 ± 0.05 | 0.18 | Tendency towards alternation |

The product of the reactivity ratios (r1 * r2) for all three systems is significantly less than 1, indicating a strong tendency for the monomers to alternate along the polymer chain rather than forming long homopolymer blocks. nih.gov182.160.97 This behavior is advantageous for achieving a uniform distribution of the functional benzotriazole units within the copolymer.

Advanced Material Properties

The incorporation of the 2H-1,2,3-benzotriazole moiety into polymeric structures imparts a range of advanced material properties, making them suitable for high-performance applications, especially in the field of optoelectronics.

Design of Donor-Acceptor Systems for Optoelectronic Applications

The benzotriazole unit is an electron-accepting moiety, which makes it an excellent component in donor-acceptor (D-A) conjugated polymers. rsc.orgmdpi.com By alternating electron-donating and electron-accepting units along the polymer backbone, it is possible to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the bandgap of the material.

A variety of donor-acceptor copolymers have been synthesized using benzotriazole derivatives for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For instance, copolymers of fluorene (B118485) (donor) and benzotriazole (acceptor) have been developed, where the electronic properties can be modulated by functionalizing the benzotriazole unit. mdpi.com The introduction of different substituents on the benzotriazole ring or the extension of the π-conjugated system can significantly alter the HOMO/LUMO levels and the resulting optical properties. mdpi.com

Below is a table summarizing the electronic properties of some benzotriazole-based donor-acceptor copolymers:

| Polymer | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| P1 | Fluorene | 4,7-dibromo-2-hexyl-2H-benzotriazole | -5.60 | -2.47 | 3.13 |

| P2b | Fluorene | 4,7-bis((4-phenyl)ethynyl)-2-hexyl-2H-benzotriazole | -5.59 | -2.96 | 2.63 |

| P1 (PCDTBTz) | N-heptadecanyl-2,7-carbazole | 4,7-bis(2'-thienyl)-2-dodecyl-2,1,3-benzotriazole | -5.40 | -3.50 | 1.90 |

| P1 (Jessop et al.) | Fluorene | 2H-benzotriazole derivative | -5.73 | -2.59 | 3.14 |

| P2 (Jessop et al.) | Thiophene (B33073) | 2H-benzotriazole derivative | -5.61 | -2.69 | 2.92 |

Data compiled from multiple sources. mdpi.commdpi.comelectrochemsci.org

Tunable Emission and Luminescence Quantum Yield in Polymeric Structures

Polymers incorporating this compound derivatives often exhibit interesting photoluminescent properties, with the potential for tunable emission across the visible spectrum. The emission color can be controlled by modifying the chemical structure of the polymer, particularly in donor-acceptor systems.

The emission wavelength is directly related to the energy gap between the HOMO and LUMO levels. By strategically choosing the donor and acceptor units and by functionalizing the benzotriazole moiety, the emission can be shifted from blue to green, yellow, and even red. mdpi.com For example, copolymers of fluorene and benzotriazole have shown emissions ranging from blue to red depending on the substituents on the benzotriazole ring and the extension of the conjugated backbone. mdpi.com

The luminescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is another critical parameter for optoelectronic devices. While comprehensive data on the quantum yields of polymers derived from the unsubstituted this compound are limited, studies on related systems provide valuable insights. For instance, some benzotriazole-containing donor-acceptor polymers have shown promising external quantum efficiencies in OLED devices. rsc.org

The following table presents a selection of photophysical data for benzotriazole-based polymers:

| Polymer | Emission Color | Emission Maxima (nm) | Luminescence Quantum Yield (%) |

| P1a | Blue | ~425 | - |

| P1b | Green | ~500 | - |

| P1c | Yellow | ~550 | - |

| P2b | Orange | ~580 | - |

| P2c | Red | ~620 | - |

| PTBT | - | - | Fluorescent |

Data compiled from multiple sources. rsc.orgmdpi.com

The ability to tune the emission color and achieve significant luminescence makes polymers derived from this compound highly attractive for the development of next-generation displays, lighting, and sensor technologies.

Electrochromic Properties and Device Applications

Polymers incorporating the benzotriazole moiety are promising candidates for electrochromic materials due to their ability to undergo reversible changes in color and optical transparency upon the application of an electrical potential. This behavior stems from the stable redox states of the benzotriazole unit.

Donor-acceptor (D-A) type conjugated polymers, where an electron-deficient benzotriazole unit is paired with an electron-donating unit, exhibit particularly interesting electrochromic properties. For instance, a series of soluble D-A polymers (P1-P4) based on 4,7-bis(3′,4′-ethylenedioxythiophen-2′-yl)-2-alkylbenzotriazole and 3,4-dialkoxy-thiophene showed a distinct color change from a saturated blue in the neutral state to a transmissive light blue upon oxidation. rsc.org The strategic placement of alkyl side chains on the benzotriazole unit was found to influence the switching speed, with longer chains leading to faster switching in both the visible and near-infrared regions. rsc.org

Electrochromic devices (ECDs) fabricated using these benzotriazole-containing polymers demonstrate good performance metrics. One such device, using a polymer named P4, exhibited exceptional optical contrasts of 46% in the visible spectrum and 72% in the near-infrared region. rsc.org Similarly, copolymers combining benzotriazole, N-functionalized 2,5-di(2-thienyl)-1H-pyrrole, and thiophene units have been synthesized to create materials with multi-color electrochromism. An electrochromic device constructed from one such polymer switched between red and blue states and showed excellent optical memory. These properties are highly desirable for applications such as smart windows, anti-glare mirrors, and electronic displays. pku.edu.cnmdpi.com

Table 1: Performance of Selected Benzotriazole-Based Electrochromic Polymers

| Polymer ID | Color States (Neutral → Oxidized) | Max. Optical Contrast (ΔT) | Switching Time (Coloring) | Switching Time (Bleaching) |

|---|---|---|---|---|

| P4 rsc.org | Saturated Blue → Transmissive Light Blue | 46% (Visible), 72% (NIR) | 1.8 s | 1.1 s |

| P(BTCPh-EDOT) pku.edu.cn | Orange → Green → Brown-Green → Blue → Grey | 35.1% @ 1150 nm | 1.9 s | 2.1 s |

| Polymer of M2 | Red ↔ Blue | Data not specified | Data not specified | Data not specified |

| P(2DCB-co-EDm) mdpi.com | Gainsboro Gray ↔ Army Green | 39.1% @ 640 nm | < 1.5 s | < 1.5 s |

This table presents data for various polymers containing the benzotriazole moiety to illustrate the typical performance characteristics.

Charge Transport Characteristics in Organic Field-Effect Transistors (OFETs)

The electron-deficient nature of the benzotriazole (BTZ) unit makes it a valuable building block for n-type and ambipolar organic semiconductors used in Organic Field-Effect Transistors (OFETs). When copolymerized with strong electron-donating monomers, such as diketopyrrolopyrrole (DPP), the resulting D-A polymers can exhibit high charge carrier mobilities.

Research into DPP-BTZ copolymers has demonstrated that side-chain engineering is a critical strategy for optimizing charge transport. nih.gov By attaching different alkyl side chains to the DPP and BTZ units, the polymer's solubility, thin-film morphology, and ultimately, its charge carrier mobility can be precisely controlled. For example, a study comparing four DPP-BTZ copolymers found that introducing a linear side-chain on the DPP unit and a branched, solubilizing side-chain on the BTZ unit led to improved thin-film order and a significant increase in charge-carrier mobility. nih.govimperial.ac.uk

One specific copolymer, (l-C₁₈)-DPP-(b-C₁₇)-BTZ, synthesized via Suzuki-polycondensation, exhibited exceptionally high and well-balanced electron and hole mobilities, both exceeding 2 cm² V⁻¹ s⁻¹. These values are among the highest reported for DPP-based copolymers in a top-gate OFET configuration. nih.gov The ability to achieve such high ambipolar mobilities is crucial for the development of complex organic electronic circuits, such as complementary logic circuits, which require both p-type and n-type transistors.

Table 2: Charge Carrier Mobilities in DPP-Benzotriazole Copolymer OFETs

| Copolymer | Synthesis Method | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] |

|---|---|---|---|

| (l-C₁₆)-DPP-(l-C₈)-BTZ nih.gov | Suzuki | 0.075 | 0.073 |

| (b-C₂₀)-DPP-(l-C₈)-BTZ nih.gov | Suzuki | 0.011 | 0.018 |

| (l-C₁₈)-DPP-(b-C₁₇)-BTZ nih.gov | Suzuki | > 2.0 | > 2.0 |

| meso-DPPBTz researchgate.net | Direct Arylation | 0.012 | 0.007 |

This table highlights the impact of molecular structure and synthesis on the charge transport properties of benzotriazole-containing polymers.

Optical Waveguiding Behavior

Materials based on benzotriazole derivatives have shown potential for use as active optical waveguides, which are fundamental components for routing and manipulating light in photonic integrated circuits. uclm.es This functionality relies on the ability of a material to confine and guide light efficiently, typically within a crystalline structure, via total internal reflection.

Self-assembled single-crystalline structures of benzotriazole derivatives can exhibit this waveguiding behavior. The light-guiding properties are linked to the formation of one-dimensional assemblies with notable light emission and low optical loss coefficients from self-absorption. While direct studies on poly(this compound) are limited, research on analogous D-A-D (Donor-Acceptor-Donor) structures based on a 1H-benzo[d]imidazole core, which shares structural similarities with benzotriazole, demonstrates the principle. These compounds form crystals that display luminescence and optical waveguiding with low optical loss coefficients in the range of 10⁻² dB/µm, indicating efficient light transport. uclm.es The crystalline structure, which can feature internal channels, is crucial for this light propagation. uclm.es This suggests that polymers and self-assembled structures of this compound could be engineered to create micro-optical waveguides for nanophotonic applications. dntb.gov.ua

Functional Materials Development

Photosensitizers for Visible Light Polymerization

Benzotriazole derivatives can function as highly efficient photosensitizers, enabling polymerization reactions to be initiated by visible light. This is particularly valuable for applications where UV light is undesirable, such as in biomedical fields or for curing thick, pigmented coatings.

By chemically modifying the benzotriazole core, its light absorption range can be extended from the UV into the visible spectrum. For example, attaching substituted thienyl groups to the benzotriazole backbone extends the molecule's π-conjugation. researchgate.net This modification allows derivatives like 4,7-bis(2,3-dihydrothieno[3,4-b] rsc.orgresearchgate.netdioxin-5-yl)-2-dodecyl-2H-benzo rsc.orgnih.govimperial.ac.uktriazole to effectively absorb long-wavelength UV and visible light. When used in combination with a diaryliodonium salt initiator, these benzotriazole-based sensitizers can initiate the cationic polymerization of epoxide and vinyl ether monomers at room temperature, even under solar irradiation. researchgate.net The inclusion of a polymerizable group, such as the ethenyl group in this compound, would allow the photosensitizer to be covalently incorporated into the final polymer network. This prevents migration and improves the long-term stability of the material. bohrium.com

Incorporation into UV-Protective Polymers and Coatings

One of the most established applications for benzotriazole compounds is as UV absorbers to protect materials from photodegradation. nih.gov The hydroxyphenyl benzotriazole structure is exceptionally photostable and efficiently dissipates absorbed UV energy as harmless heat, preventing degradation of the host polymer. nih.govchemicalbook.com

Monomers like this compound (if synthesized with a hydroxyl group on an adjacent phenyl ring, a common feature of UV absorbers) are ideal for creating UV-protective polymers. By copolymerizing such a monomer with other commodity monomers (e.g., acrylates, styrenes), the UV-absorbing benzotriazole unit becomes a permanent part of the polymer backbone. This covalent bonding prevents the additive from leaching out over time, which is a common issue with non-reactive UV absorbers, thereby ensuring durable, long-term protection. These materials are used in a wide range of applications, including automotive clear coats, plastics for outdoor use, and protective coatings for wood and textiles. chemicalbook.comnih.gov

Table 3: Examples of Commercially Relevant Benzotriazole UV Absorbers

| Chemical Name | Key Features | Typical Applications |

|---|---|---|

| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | Low volatility, high-temperature stability. | Polycarbonate, polyesters, polyamides, automotive coatings. chemicalbook.com |

| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) | High photostability, broad UV absorption. | Plastics, rubber, resins, car coatings, textiles. nih.govnih.gov |

| 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (UV-P) | General purpose UV absorber. | PVC, styrenics, polycarbonate, epoxy. |

This table shows examples from the hydroxyphenyl benzotriazole class of UV absorbers, illustrating the types of structures used to impart UV protection to polymers.

Application in Supramolecular Assembly and Organogels

The planar, aromatic structure of the benzotriazole unit makes its polymers candidates for forming ordered supramolecular structures and organogels. Organogels are three-dimensional networks formed by self-assembling molecules (gelators) that immobilize a liquid organic solvent. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Polymers derived from this compound possess the potential to act as polymeric organogelators. The pendant benzotriazole rings along the polymer chain can engage in π-π stacking interactions, promoting the formation of a network structure that can entrap solvent molecules. The ability of a polymer to induce gelation depends on a delicate balance between solubility and insolubility; the polymer must be soluble enough to dissolve in the solvent at an elevated temperature but become sufficiently insoluble upon cooling to form a stable network rather than simply precipitating. scispace.com Polymeric organogelators are known to induce gelation at very low concentrations. scispace.com By controlling the polymer architecture and the nature of the solvent, it is conceivable that materials based on poly(this compound) could be designed to form thermo-reversible organogels for applications in areas like controlled release, sensing, or as templates for material synthesis.

Development of Intelligent Coatings and Nanocontainers (Corrosion Inhibition Context)

The development of intelligent coatings and nanocontainers represents a forward-thinking approach to corrosion inhibition. These systems are designed to provide a responsive, on-demand release of protective agents directly at the site of corrosion, thereby enhancing the efficiency and longevity of the protective coating. The core principle lies in the encapsulation of corrosion inhibitors within carriers that can be triggered to release their payload by specific environmental cues associated with the onset of corrosion, such as a localized change in pH.

While the well-established corrosion inhibitor 1,2,3-benzotriazole (BTA) has been the subject of numerous studies involving its incorporation into such smart systems, research specifically detailing the use of its polymerizable derivative, This compound , in this context is not extensively documented in publicly available literature. However, the principles guiding the development of intelligent coatings with BTA can be extrapolated to understand the potential, albeit currently underexplored, applications of its vinyl derivative.

The vinyl group of This compound allows it to act as a monomer, enabling its integration into a polymer backbone through copolymerization. This offers the potential to create copolymers where the benzotriazole moiety, the active corrosion-inhibiting component, is covalently bonded within the coating matrix. Such an approach could lead to the development of stimuli-responsive coatings where the degradation of a labile bond, triggered by corrosive conditions, facilitates the release of the inhibitor.

The conceptual framework for such intelligent coatings involves the synthesis of polymers that can respond to corrosion-related stimuli. For instance, a change in pH at the metal surface, which often drops in the initial stages of corrosion, could trigger the cleavage of an acid-labile linker attaching the benzotriazole unit to the polymer chain, thereby releasing the inhibitor precisely when and where it is needed.

Nanocontainers offer another sophisticated delivery mechanism. These microscopic reservoirs can be loaded with corrosion inhibitors and dispersed within a coating. The shells of these nanocontainers can be engineered to be sensitive to specific triggers. For example, a pH-sensitive shell could dissolve or become more permeable in the acidic environment of a corrosion pit, releasing the encapsulated inhibitor. While studies have explored loading BTA into various nanocarriers like mesoporous silica (B1680970) and polyelectrolyte microcapsules, the encapsulation of This compound or its polymers remains a nascent area of research.

The potential advantage of using a polymerizable inhibitor like This compound lies in the ability to create a more integrated and potentially more durable "smart" coating system. However, the lack of published research, including detailed findings and performance data, underscores that this is an area ripe for future investigation.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Ethenyl-2H-1,2,3-benzotriazole, both proton (¹H) and carbon-13 (¹³C) NMR would be crucial.

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the benzotriazole (B28993) ring and the ethenyl (vinyl) group. The aromatic protons of the benzotriazole moiety would likely appear as a set of multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The integration of these signals would correspond to the four protons of the benzene (B151609) ring.

The vinyl group protons would present a characteristic pattern. The proton on the carbon attached to the nitrogen (α-proton) would likely appear as a doublet of doublets due to coupling with the two terminal (β) protons. The two terminal protons would also appear as doublets of doublets, coupling with the α-proton and with each other (geminal coupling). The stereochemistry of the vinyl group, if applicable in a specific reaction, could be assessed by the magnitude of the coupling constants (J-values) between the vinyl protons.

While specific ¹H NMR data for this compound is not available, data for the parent 1H-Benzotriazole shows signals in the aromatic region. scispace.com For instance, in acetone, it exhibits signals at approximately δ 7.95 and 7.47 ppm. scispace.com

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.80 - 7.90 | m | - | 2H, Aromatic |

| 7.30 - 7.40 | m | - | 2H, Aromatic |

| 7.10 - 7.20 | dd | J_trans, J_cis | 1H, N-CH=CH₂ |

| 5.80 - 5.90 | dd | J_trans, J_gem | 1H, N-CH=CH₂ (trans) |

| 5.30 - 5.40 | dd | J_cis, J_gem | 1H, N-CH=CH₂ (cis) |

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. For this compound, one would expect to see signals for the six carbons of the benzotriazole ring and the two carbons of the ethenyl group. The chemical shifts of the aromatic carbons would typically be in the range of δ 110-150 ppm. The two carbons of the vinyl group would have distinct chemical shifts, with the carbon attached to the nitrogen appearing at a different field than the terminal carbon.

For the parent 1H-Benzotriazole, the aromatic carbons appear in the region of δ 110-145 ppm. hmdb.ca The specific substitution pattern of the vinyl group on the 2H-tautomer would influence the precise chemical shifts of the benzotriazole carbons.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Aromatic C (C-N) |

| 135.0 | N-C H=CH₂ |

| 128.0 | Aromatic CH |

| 124.0 | Aromatic CH |

| 120.0 | Aromatic CH |

| 115.0 | N-CH=C H₂ |

| 110.0 | Aromatic CH |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₇N₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 145.17 g/mol ). chemspider.com

The fragmentation pattern would likely involve the loss of stable neutral molecules. A common fragmentation pathway for benzotriazoles is the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion. Further fragmentation of the ethenyl side chain could also be observed. While specific mass spectral data for this compound is not documented, the mass spectrum of the parent 1H-Benzotriazole shows a prominent molecular ion peak at m/z 119 and a major fragment at m/z 91, corresponding to the loss of N₂. researchgate.net

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 145 | Molecular ion [M]⁺ |

| 117 | [M - N₂]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of a sample and for monitoring the progress of a chemical reaction.

Gas-liquid chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC could be used to determine its purity by detecting the presence of any volatile impurities or starting materials. The retention time of the compound would be a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). The use of GC for the analysis of various benzotriazole derivatives has been reported, often in environmental sample analysis. nih.govchemicalbook.comnih.govsigmaaldrich.com

Thin-layer chromatography is a simple, rapid, and versatile technique for monitoring reactions and assessing the purity of a compound. A small amount of the reaction mixture or the purified product is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the compound is characterized by its retention factor (Rƒ value). For this compound, different solvent systems, such as mixtures of hexane (B92381) and ethyl acetate (B1210297), could be tested to achieve good separation. The spots can be visualized under UV light or by using staining agents. The use of TLC is a standard procedure in the synthesis of benzotriazole derivatives to monitor the reaction progress. massbank.eu

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions in "this compound" and its corresponding polymers. The benzotriazole moiety is a well-known UV absorber, and its incorporation into polymers can impart significant photostability.

Detailed research findings indicate that copolymers incorporating benzotriazole units exhibit distinct absorption bands in the UV-Vis region. For instance, copolymers of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole with styrene (B11656) show strong absorption, which is characteristic of the 2(2-hydroxyphenyl)2H-benzotriazole chromophore. researchgate.net These absorptions are typically attributed to π-π* transitions within the aromatic system. In some donor-acceptor copolymers containing benzotriazole, two primary absorption bands are observed: a weaker band at lower wavelengths (around 430 nm) corresponding to π-π* transitions, and a stronger, broader band at longer wavelengths (around 610 nm) assigned to intramolecular charge transfer (ICT) between the donor and acceptor units. researchgate.net

The solvent environment can influence the electronic absorption spectra of benzotriazole derivatives, affecting the position and intensity of the absorption maxima. acs.org In the solid state, such as in thin films, intermolecular interactions can lead to a more planar conformation of the polymer chains, resulting in a red-shift of the absorption onset compared to when in solution. researchgate.net

While UV-Vis spectroscopy is extensively used, there is limited specific research data available on the Near-Infrared (NIR) spectroscopic properties of "this compound" itself. However, the broader class of optical polymers is studied in the NIR region to determine properties like refractive index and transmission characteristics. researchgate.net

Table 1: UV-Vis Absorption Data for Benzotriazole-Containing Copolymers

| Copolymer System | Solvent/State | Absorption Maxima (λmax) | Electronic Transition | Reference |

| Donor-Acceptor Copolymer with Benzotriazole | THF | ~430 nm | π-π* | researchgate.net |

| Donor-Acceptor Copolymer with Benzotriazole | THF | ~610 nm | Intramolecular Charge Transfer (ICT) | researchgate.net |

| 2(2-hydroxyphenyl)2H-benzotriazole derivatives | Not specified | 330-350 nm | Not specified | researchgate.net |

Electrochemical Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) for Redox Properties and Material Performance

Electrochemical techniques are vital for assessing the redox behavior and electronic properties of materials containing "this compound," particularly in the context of their application in electronic devices. Cyclic voltammetry (CV) is a commonly employed method to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of conjugated polymers.